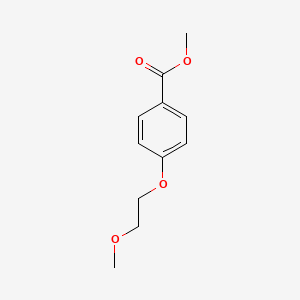

Methyl 4-(2-methoxyethoxy)benzoate

概要

説明

Methyl 4-(2-methoxyethoxy)benzoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position of the benzene ring is substituted with a 2-methoxyethoxy group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-(2-methoxyethoxy)benzoate can be synthesized through the esterification of 4-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature, and the product is purified through distillation or recrystallization to achieve high purity levels .

化学反応の分析

Types of Reactions: Methyl 4-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(2-methoxyethoxy)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(2-methoxyethoxy)benzyl alcohol, using reducing agents like lithium aluminum hydride.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed:

Oxidation: 4-(2-methoxyethoxy)benzoic acid.

Reduction: 4-(2-methoxyethoxy)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Chemistry: Methyl 4-(2-methoxyethoxy)benzoate is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of esterified benzoic acid derivatives on cellular processes. It is also employed in the development of new biochemical assays .

Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is used in the formulation of topical medications and as a preservative in pharmaceutical products .

Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It is also utilized as a solvent in the formulation of coatings and adhesives .

作用機序

The mechanism of action of Methyl 4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-(2-methoxyethoxy)benzoic acid, which can then interact with cellular enzymes and receptors. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to penetrate biological membranes more effectively.

類似化合物との比較

Methyl 4-(2-ethoxyethoxy)benzoate: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.

Methyl 4-(2-hydroxyethoxy)benzoate: Contains a hydroxyethoxy group, which affects its solubility and reactivity.

Methyl 4-(2-methoxypropoxy)benzoate: Substituted with a methoxypropoxy group, leading to different chemical and physical properties.

Uniqueness: Methyl 4-(2-methoxyethoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in esterification and substitution reactions. Its methoxyethoxy group also provides steric hindrance, influencing its interaction with other molecules.

生物活性

Methyl 4-(2-methoxyethoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Chemical Formula : C₁₅H₁₈O₃

- Molecular Weight : 250.30 g/mol

The compound features a benzoate structure with a methoxyethoxy substituent, which is believed to enhance its solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms by disrupting their cellular processes. The presence of the methoxyethoxy group may enhance interaction with microbial membranes, leading to increased permeability and cell death.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

-

Anti-inflammatory Research :

- In vitro assays demonstrated that this compound reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory properties. The compound effectively downregulated the expression of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses .

- Toxicological Assessment :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl 4-(2-hydroxyethoxy)benzoate | C₁₅H₁₈O₃ | Exhibits antioxidant properties |

| Methyl salicylate | C₈H₈O₃ | Known for analgesic and anti-inflammatory effects |

| Methyl 2-chloro-4-(2-methoxyethoxy)benzoate | C₁₅H₁₇ClO₃ | Enhanced reactivity due to chlorine substitution |

This table illustrates how variations in functional groups can influence biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(2-methoxyethoxy)benzoate, and how can reaction conditions be controlled to maximize yield?

this compound is typically synthesized via etherification and esterification steps. A common approach involves:

- Etherification : Reacting 4-hydroxybenzoic acid derivatives with methoxyethoxy groups using Williamson ether synthesis, requiring alkaline conditions (e.g., NaH or K₂CO₃) and polar aprotic solvents like DMF at 60–80°C .

- Esterification : Converting the carboxylic acid to a methyl ester using methanol and acid catalysis (e.g., H₂SO₄) under reflux . Key considerations include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts like unreacted intermediates or over-oxidized species .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and how should data be interpreted?

- NMR : ¹H and ¹³C NMR are critical for confirming the methoxyethoxy and ester groups. The methoxy protons (δ ~3.3–3.5 ppm) and ester carbonyl (δ ~165–170 ppm in ¹³C) are diagnostic .

- IR : Look for ester C=O stretches (~1720 cm⁻¹) and ether C-O-C bands (~1100–1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (e.g., [M+H]⁺ peak at m/z 240.23) and fragmentation patterns . Cross-validation with computational tools (e.g., Gaussian for predicted spectra) resolves ambiguities .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example:

- The ester group’s carbonyl carbon is electrophilic, while the methoxyethoxy moiety’s oxygen atoms may act as weak nucleophiles.

- Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled using PCM (Polarizable Continuum Model) to predict reaction pathways . Experimental validation via kinetic studies under varying conditions (pH, solvent) is essential to confirm computational predictions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in enzyme inhibition or cytotoxicity studies often arise from:

- Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>98%) before assays .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell line selection in cytotoxicity tests) to ensure reproducibility .

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., replacing methoxyethoxy with benzyloxyethoxy) to isolate functional group contributions .

Q. How can crystallography elucidate the conformational flexibility of this compound in solid-state studies?

Single-crystal X-ray diffraction (performed with SHELX or WinGX) reveals:

- Torsion angles : Between the methoxyethoxy chain and benzene ring, indicating preferred conformations .

- Intermolecular interactions : Hydrogen bonding (e.g., ester carbonyl with adjacent methoxy groups) influencing packing efficiency . Pair with variable-temperature NMR to study dynamic behavior in solution .

Q. Methodological Resources

Q. What software tools are recommended for refining crystallographic data of this compound derivatives?

- SHELXL : For small-molecule refinement, especially with high-resolution data. It handles twinning and disorder modeling .

- Olex2 or WinGX : For visualization and merging diffraction datasets .

- Mercury (CCDC) : For analyzing intermolecular interactions and packing diagrams .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of this compound in cross-coupling reactions?

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, improving aryl-aryl bond formation .

- Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) alters selectivity in Buchwald-Hartwig aminations . Monitor regioselectivity using LC-MS and compare with computational docking studies (AutoDock Vina) .

特性

IUPAC Name |

methyl 4-(2-methoxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-7-8-15-10-5-3-9(4-6-10)11(12)14-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICGBQSMTKKKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。